1-(cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Overview
Description
1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that features a benzodiazole ring fused with a cyclohexene moiety
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of 2-aminobenzophenone with cyclohexanone under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the benzodiazole ring.
Reductive Amination: Another approach is the reductive amination of 2-nitrobenzophenone with cyclohexanone, followed by catalytic hydrogenation to reduce the nitro group to an amine, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are frequently used in hydrogenation steps to ensure efficient reduction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.
Reduction: Hydrogen gas in the presence of Pd/C for catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst for electrophilic aromatic substitution.
Major Products:
Epoxides: Formed from the oxidation of the cyclohexene ring.
Ketones: Resulting from further oxidation of the epoxide.
Substituted Benzodiazoles: Various derivatives depending on the substituents introduced during electrophilic aromatic substitution.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacophores: The benzodiazole moiety is a common pharmacophore in drug design, making this compound a potential candidate for developing new pharmaceuticals.
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Industry:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique properties.
Material Science: Explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The benzodiazole ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazole: Lacks the carbonyl group, which may alter its reactivity and biological activity.
2,3-Dihydro-1H-1,3-benzodiazol-2-one: Lacks the cyclohexene ring, affecting its overall molecular shape and properties.
Uniqueness: 1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the combination of the benzodiazole and cyclohexene rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity to biological targets and provide a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
3-(cyclohexen-1-yl)-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUIAKDUHMTHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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